Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is a heterocyclic compound belonging to the class of imidazo[1,2-a]pyrazines These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming an aromatic heteropolycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with an isopropyl-substituted phenylimidazole under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
Uniqueness
N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE is unique due to its specific substitution pattern and the resulting properties
Properties
CAS No. |
787590-57-2 |
---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-phenyl-N-propan-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H16N4/c1-11(2)18-14-15-17-10-13(19(15)9-8-16-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,18) |
InChI Key |
IRUMDPVHSQJNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.